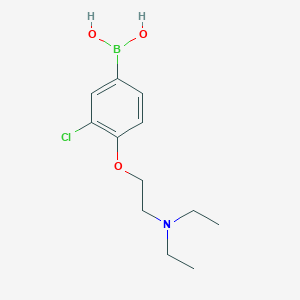

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

Vue d'ensemble

Description

Synthesis Analysis

Boronic acids, such as “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H19BClNO3 .

Chemical Reactions Analysis

Boronic acids, including “this compound”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be represented by the formula C12H19BClNO3 .

Applications De Recherche Scientifique

Boronic Acid in Drug Discovery and Development

Boronic acids, including compounds similar to (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid, play a significant role in drug discovery and development. They have been incorporated into medicinal chemistry efforts due to their potential to enhance the potency of drugs or improve pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, and many others are in clinical trials. These compounds have desirable properties that have led to their increased use in therapeutic applications (Plescia & Moitessier, 2020).

Boron Removal in Water Treatment

In the context of environmental applications, boronic acid derivatives have been explored for their role in water treatment, specifically in the removal of boron from seawater during desalination processes. This research highlights the importance of boronic acid compounds in addressing environmental challenges related to water purity and availability (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives, which share functional groups with the compound of interest, have been used to construct electrochemical biosensors. These sensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The boronic acid moiety serves as a binding site, while the ferrocene part acts as an electrochemically active component. Such sensors offer potential for non-enzymatic glucose monitoring and other diagnostic applications (Wang et al., 2014).

Mécanisme D'action

Target of Action

The primary target of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of biarylketones and phthalides , and the formation of inhibitors including PDE4 inhibitors .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests that it has favorable adme properties . Its relatively stable nature, readiness for preparation, and environmentally benign characteristics contribute to its bioavailability .

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the synthesis of new organic compounds, such as biarylketones and phthalides .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the mild and functional group tolerant reaction conditions of the SM coupling . The compound’s relatively stable nature and its rapid transmetalation with palladium (II) complexes also play a role .

Orientations Futures

Analyse Biochimique

Biochemical Properties

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors . Additionally, this compound can bind to other biomolecules, such as glycoproteins, through its boronic acid moiety, facilitating the study of carbohydrate-protein interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms reversible covalent bonds with diols and other nucleophilic groups, which is crucial for its enzyme inhibition properties . This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of inactive degradation products . Over time, the effects of this compound on cellular function may diminish as the compound degrades, necessitating careful monitoring and timely application in experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is crucial to determine the optimal dosage range to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues depend on its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The activity and function of this compound may vary depending on its subcellular localization, highlighting the importance of understanding its intracellular distribution .

Propriétés

IUPAC Name |

[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFXJGIPIUSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)

![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)

![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)